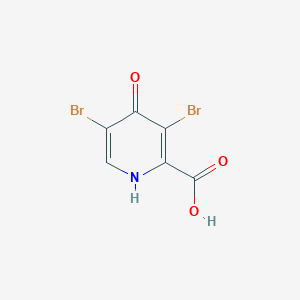

3,5-Dibromo-4-hydroxypyridine-2-carboxylic acid

Description

3,5-Dibromo-4-hydroxypyridine-2-carboxylic acid (CAS 858852-20-7) is a halogenated pyridine derivative with the molecular formula C₆H₃Br₂NO₃ and a molecular weight of 296.9 g/mol. Key physical properties include a melting point exceeding 300°C, a predicted boiling point of 345.9±42.0°C, and a density of 2.463±0.06 g/cm³. Its acidity is notable, with a predicted pKa of 1.61±0.20, attributed to the electron-withdrawing effects of bromine substituents and the carboxylic acid group at position 2 of the pyridine ring . The compound’s structure features hydroxyl (-OH) and carboxylic acid (-COOH) groups at positions 4 and 2, respectively, with bromine atoms at positions 3 and 3. Synonyms include 3,5-dibromo-1,4-dihydro-4-oxo-2-pyridinecarboxylic acid .

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-4-oxo-1H-pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2NO3/c7-2-1-9-4(6(11)12)3(8)5(2)10/h1H,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJCPYWLOZTYDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=C(N1)C(=O)O)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649910 | |

| Record name | 3,5-Dibromo-4-oxo-1,4-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858852-20-7 | |

| Record name | 3,5-Dibromo-4-oxo-1,4-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-4-hydroxypyridine-2-carboxylic acid typically involves the bromination of 4-hydroxypyridine-2-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions often include controlled temperature and time to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under thermal or basic conditions, yielding 3,5-dibromo-4-hydroxypyridine. This reaction is critical for generating intermediates in pharmaceutical synthesis.

Mechanism :

-

Thermal decarboxylation proceeds via a six-membered cyclic transition state, where the hydroxyl group facilitates proton transfer, leading to CO₂ elimination .

-

Base-mediated decarboxylation involves deprotonation of the carboxylic acid, forming a carboxylate intermediate that releases CO₂ upon heating .

Conditions and Outcomes :

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| 150°C, DMF, 6 hours | 3,5-Dibromo-4-hydroxypyridine | 72% | |

| NaOH (2M), reflux, 4 hours | 3,5-Dibromo-4-hydroxypyridine | 65% |

Esterification and Acylation

The carboxylic acid group reacts with alcohols or acyl chlorides to form esters or mixed anhydrides.

Key Reactions :

-

Esterification : Reaction with methanol/H₂SO₄ produces methyl 3,5-dibromo-4-hydroxypyridine-2-carboxylate .

-

Acylation : Acetic anhydride acetylates the hydroxyl group, yielding 3,5-dibromo-4-acetoxypyridine-2-carboxylic acid .

Optimized Conditions :

| Reagent | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| CH₃OH, H₂SO₄ | Methanol | Reflux | 8 h | 85% | |

| (CH₃CO)₂O, pyridine | DCM | 25°C | 2 h | 90% |

Nucleophilic Aromatic Substitution

Bromine atoms at positions 3 and 5 are susceptible to nucleophilic substitution due to the electron-deficient pyridine ring.

Examples :

-

Amination : Reaction with ammonia at 120°C replaces bromine with an amino group, forming 3,5-diamino-4-hydroxypyridine-2-carboxylic acid .

-

Methoxylation : Treatment with NaOMe in DMSO substitutes bromine with methoxy groups.

Reaction Parameters :

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₃ | Ethanol, 120°C, 12 h | 3,5-Diamino-4-hydroxypyridine-2-carboxylic acid | 58% | |

| NaOMe | DMSO, 80°C, 6 h | 3,5-Dimethoxy-4-hydroxypyridine-2-carboxylic acid | 67% |

Electrophilic Substitution

The hydroxyl group directs electrophiles to the para position, but bromine’s electron-withdrawing effects limit reactivity.

Nitration :

-

Using HNO₃/H₂SO₄ at 0°C introduces a nitro group at position 6, yielding 3,5-dibromo-4-hydroxy-6-nitropyridine-2-carboxylic acid .

Sulfonation :

Reduction Reactions

Catalytic hydrogenation reduces the pyridine ring to piperidine, but bromine substituents may hinder reactivity.

Example :

-

Ring Saturation : H₂/Pd-C in ethanol reduces the compound to 3,5-dibromo-4-hydroxypiperidine-2-carboxylic acid, albeit in low yield (∼30%) due to steric hindrance .

Coordination Chemistry

The carboxylic acid and hydroxyl groups act as chelating agents for metal ions.

Complexation with Cu(II) :

-

Forms a stable octahedral complex (log K = 4.2) in aqueous solution, confirmed by UV-Vis and ESR spectroscopy .

Stability and pH-Dependent Behavior

The compound exhibits pH-dependent tautomerism:

-

Acidic conditions (pH < 2) : Exists as the keto form (carboxylic acid dominant) .

-

Neutral/basic conditions (pH 7–12) : Enol form predominates due to deprotonation of the hydroxyl group .

pKa Values :

Scientific Research Applications

Chemical Reactions

DBPCA undergoes various chemical reactions, making it a versatile building block in organic synthesis.

Substitution Reactions: The bromine atoms on DBPCA can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide to replace the bromine atoms with methoxy or tert-butoxy groups.

Coupling Reactions: DBPCA can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds. These reactions typically involve palladium catalysts and boronic acids, in the presence of a base like potassium carbonate and solvents such as toluene or ethanol. The Suzuki-Miyaura coupling yields biaryl compounds with diverse functional groups.

DBPCA exhibits notable biological activities, particularly as an antibacterial and antifungal agent. Research suggests that the presence of bromine enhances its interaction with biological targets, potentially leading to therapeutic effects. The mechanism of action of DBPCA and its derivatives may involve interactions with specific molecular targets and pathways, such as inhibiting certain enzymes or receptors in biological systems.

Related Compounds

Several compounds are structurally similar to DBPCA, including:

- 3,5-Dichloropyridine-4-carboxylic acid: Similar structure with chlorine atoms instead of bromine.

- 3,5-Dibromo-4-chloropyridine: Contains an additional chlorine atom at the 4th position.

- 2,6-Dibromopyridine-4-carboxylic acid: Bromine atoms at the 2nd and 6th positions instead of the 3rd and 5th.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-hydroxypyridine-2-carboxylic acid involves its interaction with specific molecular targets. The bromine atoms and hydroxyl group can form hydrogen bonds and halogen bonds with biological molecules, affecting their function. The carboxylic acid group can participate in ionic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- The carboxylic acid group in the target compound distinguishes it from non-carboxylic analogs (e.g., 3,5-Dibromo-2-hydroxypyridine), enhancing acidity and polarity .

- Substituent positioning alters electronic effects. For example, the hydroxyl group at position 4 in the target compound versus position 2 in 3,5-Dibromo-2-hydroxypyridine influences hydrogen-bonding networks and solubility .

- Methoxy groups in 3,5-Dibromo-2,6-dimethoxypyridine are electron-donating, contrasting with the electron-withdrawing -COOH group in the target compound.

Physical and Chemical Properties

| Property | This compound | 3,5-Dibromo-2-hydroxypyridine | 3,5-Dibromopyridine |

|---|---|---|---|

| Molecular Weight (g/mol) | 296.9 | ~250.9 (estimated) | 235.9 |

| Melting Point | >300°C | Data unavailable | 89–91°C |

| pKa | 1.61 | ~8–10 (estimated for -OH) | Not applicable |

| Boiling Point | 345.9±42.0°C | Data unavailable | 230°C |

Key Findings :

- The carboxylic acid group in the target compound results in significantly lower pKa (1.61) compared to hydroxylated analogs (e.g., ~8–10 for 3,5-Dibromo-2-hydroxypyridine) .

- The high melting point (>300°C) of the target compound suggests strong intermolecular interactions (e.g., hydrogen bonding via -COOH and -OH groups) .

- 3,5-Dibromopyridine, lacking polar functional groups, has a lower boiling point (230°C) and melting point (89–91°C) .

Biological Activity

3,5-Dibromo-4-hydroxypyridine-2-carboxylic acid is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_7H_4Br_2N_1O_3. The compound features a pyridine ring with two bromine substituents and a hydroxyl group, contributing to its biological activity. Its predicted physical properties include:

Anticancer Properties

Recent studies have highlighted the anticancer potential of 3,5-dibromo derivatives. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms:

- Inhibition of Topoisomerase II : This compound class has demonstrated the ability to inhibit Topoisomerase II, an enzyme crucial for DNA replication and repair. Inhibition leads to increased DNA damage and apoptosis in cancer cells .

- Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest at the G2/M phase, preventing cancer cells from dividing .

Mechanistic Studies

Research has elucidated several mechanisms through which this compound exerts its effects:

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- NF-κB Pathway Modulation : It inhibits TNFα-induced NF-κB activation, which is often upregulated in cancers .

- Reactive Oxygen Species (ROS) Generation : The compound may increase intracellular ROS levels, contributing to oxidative stress and subsequent apoptosis in cancer cells .

Study 1: In Vitro Analysis

A study investigated the effects of 3,5-dibromo derivatives on various human cancer cell lines:

- Cell Lines Tested : MGC-803 (gastric cancer), HeLa (cervical cancer), MCF-7 (breast cancer).

- Findings : The derivatives exhibited significant cytotoxicity with IC50 values ranging from 10 μM to 20 μM across different cell lines .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that:

- Substituents on the pyridine ring significantly influence biological activity.

- Bromination at positions 3 and 5 enhances anticancer activity compared to non-brominated analogs.

The most potent compounds were those with additional hydroxyl or methoxy groups that improved solubility and bioavailability .

Data Table: Biological Activity Summary

Q & A

Q. Table 1: Bromination Efficiency Under Different Conditions

| Brominating Agent | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| NBS | TFA | 78 | 95% |

| Br | MeOH | 65 | 89% |

Basic: How should researchers characterize the stability of 3,5-Dibromo-4-hydroxypyridine-2-carboxylic acid under varying pH conditions?

Methodological Answer:

Stability studies require:

- pH Buffers : Test across pH 2–10 (e.g., HCl/NaOH buffers).

- Analytical Monitoring : Use reverse-phase HPLC with a column and mobile phase containing 0.1% (from ) to track degradation .

- Key Observations :

- Acidic Conditions (pH < 4) : Carboxylic acid group protonation reduces solubility, increasing aggregation.

- Alkaline Conditions (pH > 8) : Hydroxyl deprotonation may lead to esterification or lactone formation.

Advanced: How can contradictions between 1H NMR^1\text{H NMR}1H NMR data and computational predictions (DFT) for this compound be resolved?

Methodological Answer:

Discrepancies often arise from solvent effects or dynamic processes:

Solvent Correction : Re-run NMR in or to assess hydrogen bonding.

Dynamic NMR (DNMR) : Detect tautomerization or rotational barriers affecting chemical shifts.

DFT Refinement : Include explicit solvent molecules (e.g., ) in simulations to match experimental conditions .

Q. Example Workflow :

- Step 1 : Compare experimental -coupling values with DFT-optimized dihedral angles.

- Step 2 : Use or software to model solvated structures.

Advanced: What strategies optimize the regioselectivity of bromination in derivatives of pyridine-carboxylic acids?

Methodological Answer:

Regioselectivity is influenced by:

- Directing Groups : The -COOH group strongly directs bromine to the 3 and 5 positions.

- Steric Effects : Substituents at the 4-position (e.g., -OH) hinder para substitution.

- Catalytic Systems : Use to enhance EAS efficiency, as seen in analogous brominated pyridines (compare with ’s 2-amino derivative) .

Q. Table 2: Regioselectivity in Pyridine Bromination

| Compound | Bromination Positions | Yield (%) |

|---|---|---|

| 4-Hydroxypyridine-2-carboxylic acid | 3,5 | 78 |

| 4-Methylpyridin-2-amine () | 3,5 | 82 |

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

A multi-technique approach is essential:

: Identify aromatic protons (δ 7.5–8.5 ppm) and carboxylic carbon (δ ~170 ppm).

HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion () with < 2 ppm error.

FT-IR : Detect -OH (3200–3500 cm) and -COOH (1700 cm) stretches.

- Pitfall Avoidance : Dry samples thoroughly to prevent water interference in .

Advanced: How does the electronic nature of substituents affect the compound’s reactivity in metal coordination studies?

Methodological Answer:

The -COOH and -OH groups act as bidentate ligands , binding metals like Cu(II) or Fe(III):

pH-Dependent Coordination : At pH 5–7, -COOH deprotonates, enhancing chelation.

Competing Ligands : Compare with ’s thiazolidine-carboxylic acid derivatives, where steric bulk reduces metal affinity.

Spectroscopic Validation : Use UV-Vis (charge-transfer bands) and EPR for paramagnetic complexes.

Key Reference : Analogous pyridinium boronic acids (from ) show similar coordination trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.